N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 2-ethylphenyl group and a pyridazine ring modified with a 4-methylbenzenesulfonyl (tosyl) moiety. This structure integrates aromatic, sulfonyl, and heterocyclic components, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-3-19-6-4-5-7-22(19)26-25(30)20-14-16-29(17-15-20)23-12-13-24(28-27-23)33(31,32)21-10-8-18(2)9-11-21/h4-13,20H,3,14-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLHTDRZGSBUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine and pyridazine rings. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Synthesis of the Pyridazine Ring: This step often involves the reaction of hydrazine derivatives with diketones or other suitable starting materials.
Introduction of the Benzenesulfonyl Group: This is typically done via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., trifluoromethyl in 8b and 8e ) exhibit higher molecular weights and variable melting points, likely due to increased polarity and crystal packing efficiency.
- Solubility : The 3-methoxybenzoyl group in 8d may enhance solubility compared to halogenated analogs, as methoxy groups are less lipophilic than chloro or trifluoromethyl substituents .
- Comparison to Target Compound : The target molecule replaces the pyridine ring in 8b–8e with a pyridazine-sulfonyl group, introducing a stronger electron-deficient heterocycle. The tosyl group may improve metabolic stability compared to acetylated pyridines .
Piperidine-4-carboxamide Antivirals ()
Two SARS-CoV-2 inhibitor candidates reported in share the piperidine-4-carboxamide scaffold but differ in substituents:
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Features a fluorobenzyl group and a bulky naphthalene moiety.
- The naphthalene group likely enhances hydrophobic interactions with viral proteases, while the fluorobenzyl group may improve blood-brain barrier penetration .
(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Incorporates a methoxypyridinyl group, which could enhance water solubility and hydrogen-bonding capacity compared to purely aromatic substituents.
Comparison to Target Compound :
- The 4-methylbenzenesulfonyl group in the target may confer stronger sulfonamide-based enzyme inhibition compared to fluorobenzyl or methoxypyridinyl groups .
Tert-Butyl-Substituted Analogues ()
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide (18) contains a bulky tert-butyl group and a phenyl-pyridinylmethyl substituent.
- Lipophilicity : Increased lipophilicity from the tert-butyl group could enhance membrane permeability but reduce aqueous solubility.
Comparison to Target Compound :
- The target’s 2-ethylphenyl group is less sterically demanding than tert-butyl, possibly improving solubility while maintaining moderate lipophilicity.
- The pyridazine-sulfonyl group in the target may offer stronger π-stacking interactions compared to the pyridine-phenyl group in 18 .
Biological Activity
N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a general synthetic route:
- Preparation of the Pyridazine Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Piperidine Moiety : The piperidine ring can be synthesized via alkylation of piperidine with suitable electrophiles.
- Sulfonation : The introduction of the sulfonamide group is performed using sulfonyl chlorides under basic conditions.
Synthetic Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine, Carbonyl compounds |
| 2 | Alkylation | Piperidine, Electrophiles |
| 3 | Sulfonation | Sulfonyl chlorides |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its structure suggests potential inhibitory activity against specific protein kinases, which are critical in various signaling pathways.
Pharmacological Evaluation
Research has demonstrated that this compound exhibits significant inhibitory effects on calcium channels, particularly T-type calcium channels. A study highlighted its ability to lower blood pressure in hypertensive models without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
Case Studies
- Hypertensive Rat Model : In a controlled study involving spontaneously hypertensive rats, the compound was administered orally, resulting in a notable decrease in blood pressure without inducing reflex tachycardia. This suggests a favorable pharmacological profile for cardiovascular applications .
- Cancer Cell Line Studies : Preliminary evaluations of related compounds indicate potential anti-proliferative effects against human liver cancer cell lines (HepG2), with IC50 values suggesting significant cytotoxicity at low concentrations .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with other similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | [Structure A] | Moderate T-type Ca²⁺ inhibition |
| Compound B | [Structure B] | High anti-proliferative activity against cancer cells |
| This compound | [Current Structure] | Significant blood pressure reduction without reflex tachycardia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
